3-Isopropyl-1-methylpyrazole-4-sulfonyl chloride
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Overview
Description
3-Isopropyl-1-methylpyrazole-4-sulfonyl chloride is a heterocyclic compound with the molecular formula C₇H₁₁ClN₂O₂S. It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is particularly interesting due to its sulfonyl chloride functional group, which makes it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1-methylpyrazole-4-sulfonyl chloride typically involves the sulfonation of pyrazoles. One common method is the direct sulfonation of the aromatic ring using chlorosulfonic acid (ClSO₃H) under controlled conditions . The reaction is highly exothermic and is usually carried out at low temperatures (between -20°C and 0°C) in a solvent like chloroform (CHCl₃) . The process involves the addition of chlorosulfonic acid to the pyrazole derivative, followed by heating to achieve the desired sulfonyl chloride product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yields and purity. This often involves the use of large-scale reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction . The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-1-methylpyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
3-Isopropyl-1-methylpyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Isopropyl-1-methylpyrazole-4-sulfonyl chloride is primarily based on its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride: Similar in structure but with different substituents on the pyrazole ring.
1-Isopropyl-3-methyl-1H-pyrazole-4-sulfonyl chloride: A closely related compound with slight variations in the substituents.
Uniqueness
3-Isopropyl-1-methylpyrazole-4-sulfonyl chloride is unique due to its specific substituents, which confer distinct reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C7H11ClN2O2S |
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Molecular Weight |
222.69 g/mol |
IUPAC Name |
1-methyl-3-propan-2-ylpyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C7H11ClN2O2S/c1-5(2)7-6(13(8,11)12)4-10(3)9-7/h4-5H,1-3H3 |
InChI Key |
PKHVSIHGFKYHFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C=C1S(=O)(=O)Cl)C |
Origin of Product |
United States |
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